

An In-depth Technical Guide to O-Methylisourea Hemisulfate (CAS: 52328-05-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Methylisourea hemisulfate*

Cat. No.: *B1631329*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea hemisulfate, with the CAS number 52328-05-9, is a versatile and valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development. It serves as a key building block for the introduction of the guanidinium group, a structural motif present in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for a technical audience.

Chemical and Physical Properties

O-Methylisourea hemisulfate is a white to off-white crystalline solid. It is the hemisulfate salt of O-Methylisourea, meaning two molecules of O-Methylisourea are associated with one molecule of sulfuric acid.

Quantitative Data

The key physical and chemical properties of **O-Methylisourea hemisulfate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	52328-05-9	N/A
Molecular Formula	C ₄ H ₁₄ N ₄ O ₆ S	[1]
Molecular Weight	246.24 g/mol	[1]
Melting Point	163-167 °C	
Solubility	Soluble in water (0.1 g/mL, clear solution)	[1]
Appearance	White to off-white crystalline solid	N/A
Synonyms	O-Methylisouronium sulfate, Bis(2-methylisouronium) sulphate	N/A

Spectral Data

Spectral analysis is crucial for the identification and characterization of **O-Methylisourea hemisulfate**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

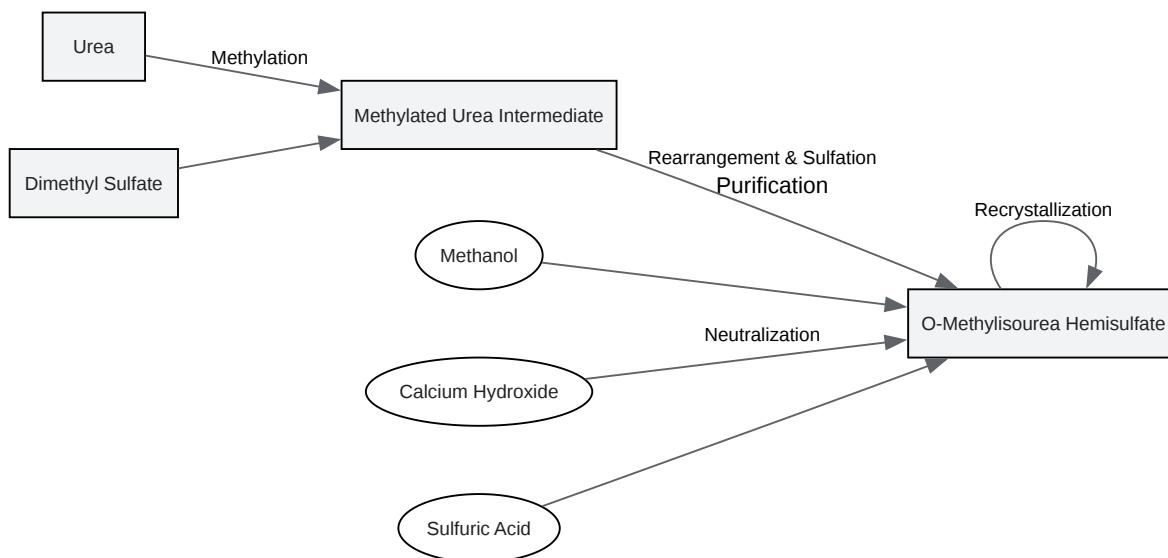
- ¹H NMR: A proton NMR spectrum of **O-Methylisourea hemisulfate** would be expected to show a singlet for the methoxy (O-CH₃) protons and broad signals for the amine (-NH₂) and imine (=NH) protons. The exact chemical shifts can be influenced by the solvent and the presence of the sulfate counter-ion. A publicly available ¹H NMR spectrum can be found for reference.[\[2\]](#)
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methoxy carbon and the guanidinium carbon.

2.2.2. Infrared (IR) Spectroscopy

An IR spectrum of **O-Methylisourea hemisulfate** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- N-H stretching: Broad bands in the region of 3100-3500 cm^{-1} associated with the primary amine and imine groups.
- C=N stretching: A strong absorption band around 1650-1680 cm^{-1} due to the carbon-nitrogen double bond.
- C-O stretching: A band in the region of 1000-1300 cm^{-1} corresponding to the ether linkage.
- S=O stretching: Strong absorptions characteristic of the sulfate anion, typically found in the 1100-1200 cm^{-1} region.

2.2.3. Mass Spectrometry (MS)


In mass spectrometry, O-Methylisourea would be detected as the free base after protonation. The molecular ion peak $[\text{M}+\text{H}]^+$ for O-Methylisourea ($\text{C}_2\text{H}_6\text{N}_2\text{O}$) would be expected at an m/z of approximately 75.05. Fragmentation patterns would likely involve the loss of small neutral molecules such as ammonia (NH_3) or methanol (CH_3OH).

Synthesis of O-Methylisourea Hemisulfate

Several methods for the synthesis of O-Methylisourea salts have been reported, primarily utilizing either urea or cyanamide as the starting material.

Synthesis from Urea and Dimethyl Sulfate

A common and cost-effective method involves the reaction of urea with dimethyl sulfate.^{[3][4]} The reaction proceeds through the methylation of one of the amide groups of urea.

[Click to download full resolution via product page](#)

Caption: Synthesis of **O-Methylisourea Hemisulfate** from Urea.

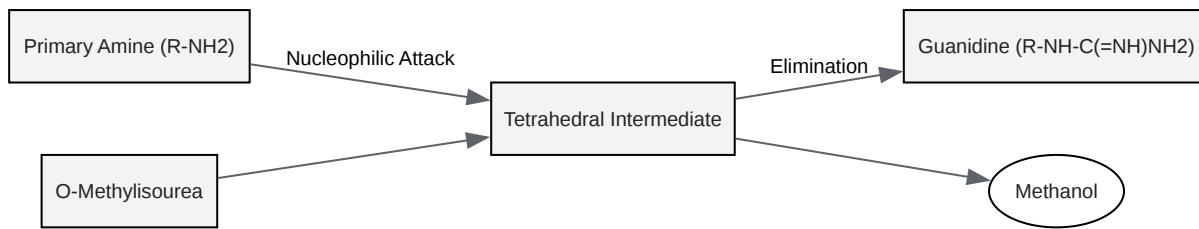
Experimental Protocol:

Materials:

- Urea
- Dimethyl sulfate
- Concentrated sulfuric acid
- Water
- Calcium hydroxide
- Methanol

Procedure:[3][4]

- In a three-necked flask equipped with a stirrer and thermometer, add dimethyl sulfate.
- Heat the dimethyl sulfate to 60°C.
- Slowly add urea to the flask while maintaining the temperature.
- Add water and concentrated sulfuric acid to the reaction mixture.
- Maintain the reaction at 60°C for 4 hours with continuous stirring.
- After the reaction is complete, add water to the mixture and cool to 20°C.
- Add calcium hydroxide and stir for 3 hours to neutralize the excess acid.
- Filter the mixture to remove the precipitated calcium sulfate.
- To the filtrate, add methanol to induce recrystallization of the **O-Methylisourea hemisulfate**.
- Collect the crystalline product by filtration and dry under vacuum.


Note: This protocol is a generalized procedure based on patent literature.^{[3][4]} Reaction conditions, such as molar ratios and reaction times, may vary and should be optimized for specific laboratory settings.

Applications in Organic Synthesis

O-Methylisourea hemisulfate is a key reagent for the synthesis of a variety of important organic molecules.

Guanidinylation of Primary Amines

The primary application of **O-Methylisourea hemisulfate** is as a guanylating agent, converting primary amines into guanidines.^[5] This reaction is particularly useful in peptide and protein chemistry for the modification of lysine residues to homoarginine.

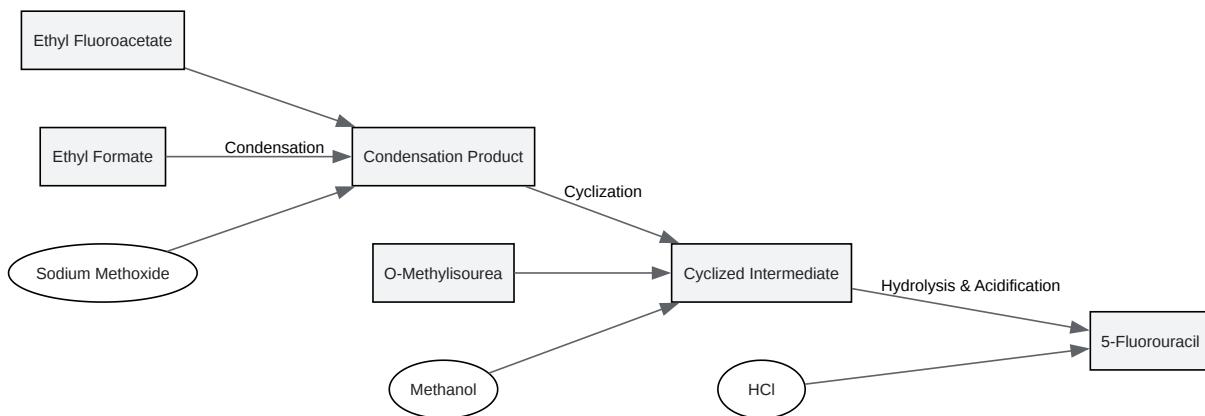
[Click to download full resolution via product page](#)

Caption: Mechanism of Guanidinylation with O-Methylisourea.

Experimental Protocol for Guanidinylation of Peptides:[5]

Materials:

- Tryptic peptide sample
- **O-Methylisourea hemisulfate**
- Base Reagent (e.g., 2.85 M NH₄OH)
- Deionized water
- Stop Solution (e.g., 10% TFA)


Procedure:[5]

- Dissolve the tryptic peptide sample in a suitable buffer.
- Prepare the Guanidinylation Reagent by dissolving **O-Methylisourea hemisulfate** in deionized water.
- To the peptide sample, add the Base Reagent to adjust the pH for optimal reaction.
- Add the Guanidinylation Reagent to the peptide solution.
- Incubate the reaction mixture at 65°C for 30 minutes.

- Stop the reaction by adding the Stop Solution to acidify the mixture.
- The guanidinylated peptide sample is now ready for analysis, for example, by MALDI-TOF MS.

Synthesis of 5-Fluorouracil

O-Methylisourea hemisulfate is an important intermediate in the synthesis of the anticancer drug 5-fluorouracil.[6][7]

[Click to download full resolution via product page](#)

Caption: Synthetic Pathway to 5-Fluorouracil.

Experimental Protocol:[6]

Materials:

- Toluene
- Sodium methoxide
- Ethyl formate

- Methyl fluoroacetate
- Methanol
- Urea (as a precursor to O-Methylisourea in situ or **O-Methylisourea hemisulfate** itself)
- Concentrated hydrochloric acid

Procedure:[6]

- In a reactor under a nitrogen atmosphere, add sodium methoxide to toluene.
- Add a portion of ethyl formate, followed by the simultaneous addition of methyl fluoroacetate and the remaining ethyl formate. Stir the reaction mixture.
- In a separate step, add methanol and sodium methoxide, then cool the mixture to 15-25°C.
- Add urea (or **O-Methylisourea hemisulfate**) and allow the reaction to proceed.
- After the reaction is complete, remove the solvent.
- Add water to the residue, cool, and stir.
- Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 5-fluorouracil.

Biological Context and Signaling Pathways

O-Methylisourea hemisulfate itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance in a biological context arises from its ability to modify biological molecules, most notably the conversion of lysine residues in proteins and peptides to homoarginine.

Homoarginine, an analog of arginine, has been shown to influence several physiological processes. It can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.

Additionally, homoarginine can inhibit the enzyme arginase, which competes with NOS for arginine, thereby indirectly increasing NO production.

Recent research suggests that lower levels of homoarginine are associated with adverse cardiovascular outcomes. This has led to investigations into the potential therapeutic benefits of modulating homoarginine levels.

Safety and Handling

O-Methylisourea hemisulfate should be handled with care in a laboratory setting.

Hazard Identification

- Health Hazards: May cause skin and eye irritation. Inhalation of dust may irritate the respiratory tract.
- Physical Hazards: Not classified as a physical hazard.

Handling and Storage

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

O-Methylisourea hemisulfate is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its ability to efficiently introduce the guanidinium group makes it an indispensable tool for the synthesis of a wide range of biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, offering a solid foundation for its effective and safe use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. O-Methylisourea hemisulfate(52328-05-9) 1H NMR [m.chemicalbook.com]
- 3. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 7. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to O-Methylisourea Hemisulfate (CAS: 52328-05-9)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1631329#o-methylisourea-hemisulfate-cas-number-52328-05-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com